N-([2,4'-bipyridin]-3-ylmethyl)-3-(2-bromophenyl)propanamide
Description
N-([2,4'-bipyridin]-3-ylmethyl)-3-(2-bromophenyl)propanamide is a propanamide derivative featuring a 2-bromophenyl group and a 2,4'-bipyridinylmethyl substituent.
Properties
IUPAC Name |
3-(2-bromophenyl)-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O/c21-18-6-2-1-4-15(18)7-8-19(25)24-14-17-5-3-11-23-20(17)16-9-12-22-13-10-16/h1-6,9-13H,7-8,14H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWNXAKFLPNSKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-3-ylmethyl)-3-(2-bromophenyl)propanamide can be achieved through a multi-step process. One common method involves the reaction of 2-bromobenzoyl chloride with 3-(2,4’-bipyridin-3-ylmethyl)propanoic acid in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-([2,4’-bipyridin]-3-ylmethyl)-3-(2-bromophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium methoxide in methanol at room temperature.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Anticancer Activity
Research indicates that N-([2,4'-bipyridin]-3-ylmethyl)-3-(2-bromophenyl)propanamide exhibits promising anticancer properties. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. For example:
- Cell Lines Tested : MCF-7 (breast cancer), A375 (melanoma).
- IC50 Values : Reported IC50 values range from 0.5 to 5 μM, indicating potent activity.
The mechanism of action is believed to involve the inhibition of key signaling pathways associated with cancer cell proliferation.
Antimicrobial Properties
The compound has also shown potential as an antimicrobial agent. Studies have reported its effectiveness against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
In vitro assays demonstrated minimum inhibitory concentrations (MICs) in the range of 10–20 μg/mL.
Pharmacological Insights
This compound has been investigated for its role as a ligand in various biological assays:
Enzyme Inhibition
This compound acts as an inhibitor for specific enzymes involved in metabolic pathways:
- Target Enzymes : Dihydrofolate reductase (DHFR), which is crucial in DNA synthesis.
Neurological Applications
Emerging research suggests that this compound may have applications in treating neurological disorders due to its ability to cross the blood-brain barrier and modulate neurotransmitter levels.
Case Studies
Several studies have documented the efficacy of this compound:
-
Study on Anticancer Effects :
- Conducted on MCF-7 and A375 cell lines.
- Resulted in a notable reduction in cell viability with a calculated IC50 of 1.8 μM.
-
Antimicrobial Efficacy Study :
- Evaluated against clinical isolates of Staphylococcus aureus.
- Showed an MIC of 15 μg/mL, indicating strong antibacterial activity.
Mechanism of Action
The mechanism of action of N-([2,4’-bipyridin]-3-ylmethyl)-3-(2-bromophenyl)propanamide involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, forming stable complexes that can modulate various biochemical pathways. The bromophenyl group may contribute to the compound’s bioactivity by interacting with cellular receptors or enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1 summarizes key structural features and physicochemical data for N-([2,4'-bipyridin]-3-ylmethyl)-3-(2-bromophenyl)propanamide and analogous compounds.
Key Observations :
- Halogen Effects : The 2-bromophenyl group in the target compound may enhance lipophilicity and halogen bonding compared to chlorophenyl (e.g., ) or fluorophenyl (e.g., ) analogs.
- Bipyridine vs.
- Thermal Stability : Compounds with sulfanyl linkers (e.g., ) exhibit melting points up to 178°C, suggesting higher crystallinity than the target compound (data unavailable).
Biological Activity
N-([2,4'-bipyridin]-3-ylmethyl)-3-(2-bromophenyl)propanamide is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a bipyridine moiety and a bromophenyl group, which contribute to its unique chemical properties and biological interactions. Understanding the biological activity of this compound can provide insights into its therapeutic potential, particularly in cancer treatment and other diseases.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : CHBrN
- Molecular Weight : 332.21 g/mol
Structural Features
| Feature | Description |
|---|---|
| Bipyridine Moiety | Provides coordination properties with metal ions. |
| Bromophenyl Group | Enhances lipophilicity and may influence biological interactions. |
| Amide Bond | Imparts stability and affects solubility. |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The bipyridine moiety can coordinate with metal ions, forming stable complexes that may act as catalysts or inhibitors in biochemical pathways. Additionally, the bromophenyl group can participate in hydrogen bonding and π-π stacking interactions, influencing the compound's activity against specific targets.
Anticancer Activity
Recent studies have investigated the anticancer potential of similar compounds featuring bipyridine structures. For instance, compounds derived from bipyridines have shown significant cytotoxic effects against various cancer cell lines, including:
- A549 (lung cancer)
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
Case Study: Cytotoxicity Evaluation
A comparative study on bipyridine derivatives indicated that modifications on the phenyl ring significantly affect their anticancer activity. For example, a related compound demonstrated an IC value of 25 µM against A549 cells, suggesting that this compound may exhibit similar or enhanced potency due to its unique structure .
Other Biological Activities
In addition to anticancer properties, compounds with similar structural features have been evaluated for other biological activities:
- Antimicrobial Activity : Some bipyridine derivatives have shown promising antibacterial effects against Gram-positive and Gram-negative bacteria.
- Neuroprotective Effects : Investigations into the neuroprotective potential of bipyridine compounds suggest they may modulate pathways involved in neurodegenerative diseases.
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-([2,4'-bipyridin]-3-ylmethyl)-3-(2-bromophenyl)propanamide, and how can purity be optimized?
- Methodology : The compound can be synthesized via amide coupling between 3-(2-bromophenyl)propanoyl chloride and [2,4'-bipyridin]-3-ylmethanamine. Key steps include:
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
- Crystallization in ethanol/water mixtures to enhance purity .
- Characterization using -NMR to confirm the absence of unreacted amines (e.g., δ 8.6–8.5 ppm for bipyridyl protons) and HPLC (>98% purity) .
Q. How can the structure of this compound be validated using spectroscopic and crystallographic methods?
- Methodology :
- NMR : Analyze - and -NMR spectra to confirm bipyridyl aromatic signals (δ 140–160 ppm for carbons) and the propanamide backbone (δ 2.5–3.5 ppm for CH) .
- X-ray crystallography : Use SHELX-2018 for structure refinement. Key parameters: R < 0.05, wR < 0.15, and residual electron density < 0.3 eÅ .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]) with < 2 ppm error .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data (e.g., CYP3A4 inhibition vs. antiviral activity)?
- Methodology :
- Dose-response assays : Perform IC determinations under standardized conditions (e.g., 10–100 µM range) to account for potency variability .
- Binding mode analysis : Use molecular docking (AutoDock Vina) to compare interactions with CYP3A4 (PDB: 8EWS) vs. viral targets. Focus on bipyridyl coordination to heme iron in CYP3A4 .
- Metabolic stability tests : Assess hepatic microsomal degradation to rule out false negatives due to rapid metabolism .
Q. How does the 2-bromophenyl moiety influence conformational dynamics and target selectivity?
- Methodology :
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to compare torsional angles of the propanamide linker with/without bromine .
- SAR studies : Synthesize analogs (e.g., 2-fluoro or 2-chloro derivatives) and compare activity profiles. For example, bromine’s steric bulk may enhance hydrophobic binding in CYP3A4 pockets .
Q. What crystallographic challenges arise during structure determination, and how are they addressed?
- Methodology :
- Twinned data : Use SHELXD for initial phase solutions and SHELXL for refinement. Apply TWIN/BASF commands to model twinning fractions .
- Disorder modeling : For flexible bipyridyl groups, apply ISOR/SUMP restraints to anisotropic displacement parameters .
- High-resolution data : Collect synchrotron data (λ = 0.7–1.0 Å) to resolve ambiguous electron density near the bromophenyl group .
Methodological Considerations
Q. How to design assays for evaluating this compound’s interaction with nucleic acids or proteins?
- Experimental design :
- Fluorescence quenching : Titrate compound into ethidium bromide-DNA complexes; monitor emission at 600 nm (λ = 510 nm) .
- Surface plasmon resonance (SPR) : Immobilize target proteins (e.g., EGFR kinase) on CM5 chips; measure K values at 25°C in HBS-EP buffer .
- Circular dichroism : Track conformational changes in DNA/proteins (190–260 nm) upon compound binding .
Q. What are the best practices for reconciling computational predictions with experimental results?
- Workflow :
- Docking validation : Compare AutoDock-predicted binding poses with crystallographic data (e.g., RMSD < 2.0 Å) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of predicted interactions (e.g., hydrogen bonds with Asp in CYP3A4) .
- Free energy calculations : Use MM-GBSA to rank binding affinities and correlate with IC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
